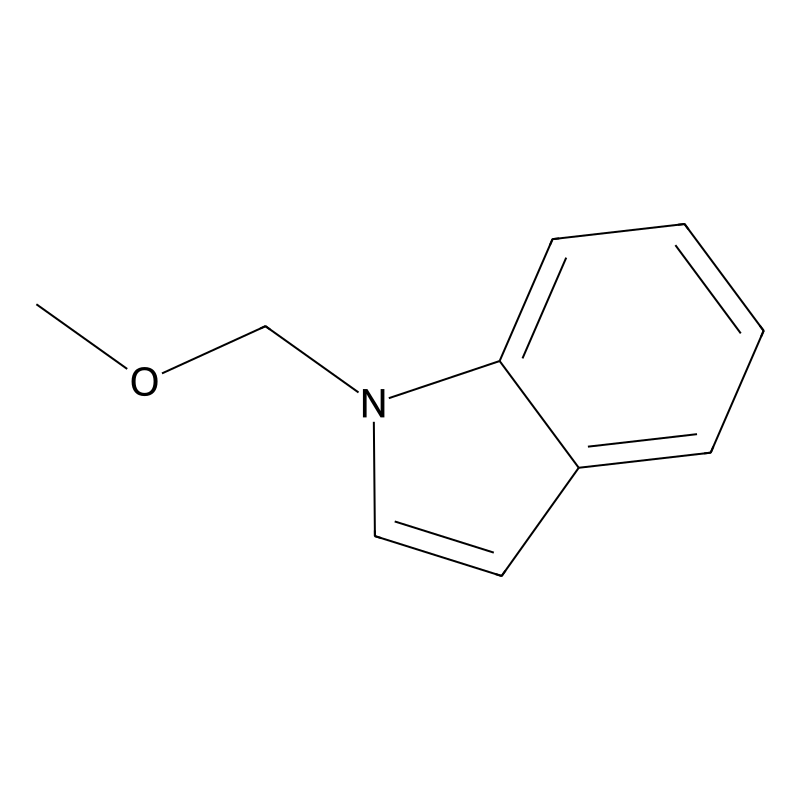

1-(methoxymethyl)-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limitations of Current Information:

Future Research Directions:

Given the presence of the indole ring and the readily modifiable methoxymethyl group, MMI has potential for further exploration in various scientific research fields. Here are some possible future directions:

- Development of novel synthetic routes for complex indole-based molecules.

- Investigation of MMI's biological activity and potential for drug discovery.

- Exploration of MMI's properties for applications in materials science or organic electronics.

Please note

- Organic Chemistry Portal: - This is a general reference for organic chemistry principles and functional groups, which can provide context for understanding the potential uses of MMI as a precursor molecule.

- Protecting Groups in Organic Synthesis: " by Theodore W. Greene and Peter G. M. Wuts is a standard reference book in organic chemistry that details the concept and applications of protecting groups.

1-(Methoxymethyl)-1H-indole is a derivative of indole, characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the indole structure. This compound, with the chemical formula C10H11NO, features a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The methoxymethyl group enhances the compound's solubility and reactivity, making it an interesting target for various chemical and biological applications.

Key Reactions:- Electrophilic Substitution: The methoxy group activates the indole ring, facilitating reactions such as nitration, halogenation, and acylation.

- Cross-Coupling Reactions: It can also participate in coupling reactions with other indoles or electrophiles under Lewis acid catalysis, forming more complex bisindole structures .

The biological activity of 1-(methoxymethyl)-1H-indole has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures have shown significant biological activities, including:

- Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacteria and fungi.

- Anticancer Properties: Indole derivatives are often investigated for their ability to induce apoptosis in cancer cells.

- Neuroprotective Effects: Certain studies suggest that indole derivatives may protect neuronal cells from oxidative stress .

Several synthetic routes exist for producing 1-(methoxymethyl)-1H-indole. Common methods include:

- Methylation of Indoles: Indoles can be methylated using dimethyl sulfate or methyl iodide in the presence of a base to introduce the methoxymethyl group.

- Refluxing Conditions: Synthesis often involves refluxing indoles with methanol and formaldehyde in acidic conditions to achieve desired substitutions .

- Catalytic Methods: Recent advancements include catalytic methods utilizing Lewis acids to facilitate cross-coupling reactions with N-methoxyindoles .

1-(Methoxymethyl)-1H-indole has several applications across different fields:

- Pharmaceuticals: Its derivatives are being explored for drug development due to their potential therapeutic effects.

- Material Science: Indole derivatives are used in organic electronics and as dyes due to their unique electronic properties.

- Agricultural Chemistry: Some compounds derived from indoles show promise as agrochemicals with fungicidal properties .

Interaction studies involving 1-(methoxymethyl)-1H-indole typically focus on its binding affinity with various biological targets. For instance:

- Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can shed light on its mechanism of action in biological systems.

- Enzyme Inhibition Assays: Studies have shown that certain indole derivatives can inhibit enzymes involved in metabolic pathways, indicating potential therapeutic uses .

Several compounds share structural similarities with 1-(methoxymethyl)-1H-indole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methoxyindole | Methoxy group at C5 position | Enhanced solubility and reactivity |

| 6-Methoxyindole | Methoxy group at C6 position | Different electrophilic substitution patterns |

| 3-Methoxyindole | Methoxy group at C3 position | Varying biological activities compared to others |

| N-Methoxyindole | Methoxy group on nitrogen | Potential for N-alkylation reactions |

| 4-Methoxyindole | Methoxy group at C4 position | Distinct reactivity in electrophilic substitution |

The unique positioning of the methoxymethyl group in 1-(methoxymethyl)-1H-indole influences its reactivity and biological activity compared to these similar compounds.